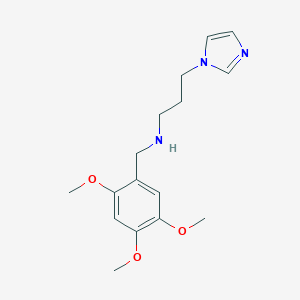
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, commonly known as AMB, is a benzoxazole derivative with potential applications in the field of medicinal chemistry. AMB has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
作用機序
The mechanism of action of AMB is not fully understood, but it is thought to involve the inhibition of various cellular pathways and signaling molecules. For example, AMB has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. AMB has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, AMB has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
AMB has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. For example, AMB has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. AMB has also been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMB has been shown to modulate the activity of various enzymes and transcription factors, including COX-2, MMPs, NF-κB, and activator protein-1 (AP-1).
実験室実験の利点と制限
One advantage of using AMB in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular pathways and disease models. Additionally, AMB is relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one limitation of using AMB is its potential toxicity and side effects, which may limit its use in certain experimental settings. Additionally, the mechanism of action of AMB is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on AMB. One area of interest is the development of more potent and selective derivatives of AMB that can be used as therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of AMB and its potential interactions with other cellular pathways and signaling molecules. Finally, more studies are needed to evaluate the safety and efficacy of AMB in animal models and clinical trials, with the ultimate goal of developing new treatments for human diseases.
合成法
The synthesis of AMB involves the reaction of 4-methoxyaniline with acetic anhydride and 2-aminophenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including acetylation, cyclization, and dehydration, to yield AMB as a white crystalline solid. The purity of the product can be improved through recrystallization and purification techniques such as column chromatography.
科学的研究の応用
AMB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. AMB has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, AMB has been shown to have antiviral effects against a range of viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)-2H-1,3-benzoxazol-3-yl]ethanone |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-14-5-3-4-6-15(14)20-16(17)12-7-9-13(19-2)10-8-12/h3-10,16H,1-2H3 |
InChIキー |
HDEFIGIQKKKZBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
正規SMILES |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
